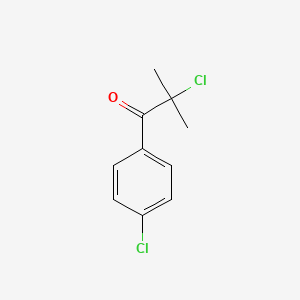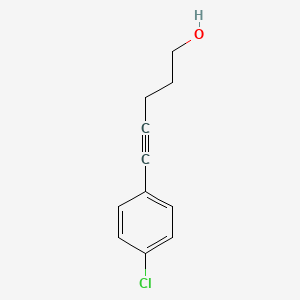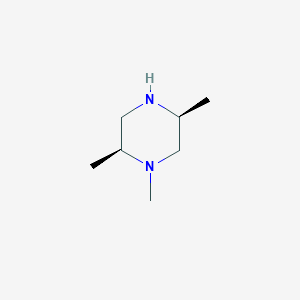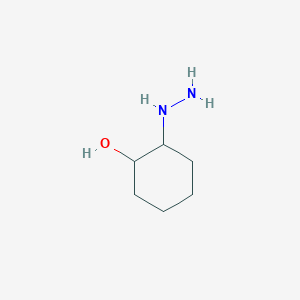
(1R,2R)-2-Hydrazinylcyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-Hydrazinylcyclohexanol is a chiral organic compound with significant potential in various fields of chemistry and biochemistry. This compound features a cyclohexane ring with a hydroxyl group and a hydrazine group attached to adjacent carbon atoms, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-Hydrazinylcyclohexanol typically involves the reduction of a precursor compound, such as (1R,2R)-2-nitrocyclohexanol. The reduction can be achieved using hydrazine hydrate in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product with high enantiomeric purity.
Industrial Production Methods: For industrial-scale production, the synthesis may involve the use of continuous flow reactors to ensure consistent quality and yield. The process includes the preparation of the precursor, its reduction, and subsequent purification steps such as crystallization or chromatography to obtain pure this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form cyclohexylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrazine hydrate or sodium borohydride are typically used.
Substitution: Reactions are often carried out in polar solvents like ethanol or methanol, with the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Cyclohexanone or cyclohexanol derivatives.
Reduction: Cyclohexylamines.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
(1R,2R)-2-Hydrazinylcyclohexanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Hydrazinylcyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can alter biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
(1R,2R)-2-Aminocyclohexanol: Similar structure but with an amino group instead of a hydrazine group.
(1R,2R)-2-Hydroxycyclohexanone: Contains a ketone group instead of a hydrazine group.
(1R,2R)-2-Hydrazinylcyclohexanone: Similar structure but with a ketone group in place of the hydroxyl group.
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
2-hydrazinylcyclohexan-1-ol |
InChI |
InChI=1S/C6H14N2O/c7-8-5-3-1-2-4-6(5)9/h5-6,8-9H,1-4,7H2 |
InChI Key |
ARQGIKLKSPYVME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



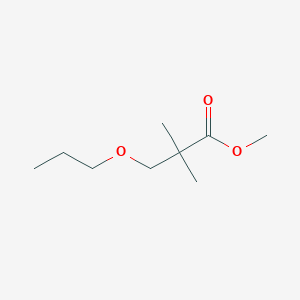





![2-[(Methoxycarbonyl)amino]propanoic acid](/img/structure/B8769394.png)
![6-Chloro-3-methyl-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B8769397.png)

